molecular formula C28H27F2N5O3 B592685 BMS-846372 CAS No. 1190363-03-1

BMS-846372

Cat. No.: B592685
CAS No.: 1190363-03-1
M. Wt: 519.553
InChI Key: VUNYPRIWWJSQTR-UZUQRXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Calcitonin Gene-Related Peptide Receptor Antagonists in Migraine Therapeutics

The development of calcitonin gene-related peptide receptor antagonists for migraine therapeutics began with the recognition that calcitonin gene-related peptide plays a central role in migraine pathophysiology. The first clinically effective calcitonin gene-related peptide receptor antagonist, olcegepant (compound designation BIBN4096BS), was described as effective in terminating migraines in humans in 2004, marking the beginning of a new therapeutic class. This compound demonstrated that intravenous administration of calcitonin gene-related peptide receptor antagonists could provide clinical antimigraine efficacy, establishing proof of concept for this mechanism of action.

Following olcegepant, the development of telcagepant (compound designation MK-0974) by Merck represented the first oral calcitonin gene-related peptide receptor antagonist to advance through clinical development. Telcagepant demonstrated comparable efficacy to triptan compounds in phase two and three clinical trials, with superior performance compared to placebo in all primary endpoints, including pain relief and freedom from pain at two hours. However, elevated transaminase levels observed with daily dosing rather than acute administration highlighted the challenges in developing orally bioavailable calcitonin gene-related peptide receptor antagonists with acceptable safety profiles.

The historical progression from peptide-based antagonists to small molecules required overcoming significant pharmacological challenges. Early development efforts focused on identifying compounds that could maintain potent receptor binding while achieving oral bioavailability and avoiding the vasoconstrictor effects associated with triptan therapies. The evolution of this therapeutic class demonstrated that calcitonin gene-related peptide receptor antagonism could provide migraine relief without causing vasoconstriction, representing a major limitation of existing triptan therapies.

Crystal structure studies of the calcitonin gene-related peptide receptor ectodomain complex with clinical antagonists olcegepant and telcagepant revealed that both drugs act by blocking access to the peptide-binding cleft at the interface of calcitonin receptor-like receptor and receptor activity-modifying protein 1. These structural insights illustrated how small molecules bind to and modulate the activity of class B G-protein coupled receptors, highlighting the challenges of designing potent receptor antagonists for migraine treatment.

Structural Evolution from Early Benzodiazepinone Derivatives to Bicyclic Core Optimization

The structural evolution leading to Bristol-Myers Squibb Compound 846372 began with high-throughput screening efforts that identified benzodiazepinone tetralin-spirohydantoin derivatives as calcitonin gene-related peptide receptor antagonists with micromolar activity. Comparing these early structures with peptide-based antagonists such as BIBN 4096 BS led to the hypothesis of a key hydrogen bond donor-acceptor pharmacophore. Subsequent structure-activity studies supported this hypothesis and resulted in benzodiazepinone piperidinyldihydroquinazolinone compounds with improved potency, achieving calcitonin gene-related peptide receptor dissociation constants of 44 nanomolar and inhibitory concentrations of 38 nanomolar.

The design philosophy behind Bristol-Myers Squibb Compound 846372 focused on constructing a unique molecular framework that would optimize receptor interactions while maintaining oral bioavailability. The compound features a bicyclic framework that includes an all-carbon seven-membered ring fused with a pyridine moiety. This design not only restricts conformational flexibility but also optimizes interactions with the target receptor, representing a significant advance from earlier benzodiazepinone derivatives.

The synthesis of Bristol-Myers Squibb Compound 846372 involved several intricate steps aimed at constructing its unique molecular framework. The initial approach focused on forming a cycloheptapyridine core, which posed significant synthetic challenges due to its conformational flexibility and stereochemical complexity. The structural elucidation has been supported by X-ray crystallography, confirming the trans substitution pattern at specific positions on the bicyclic core.

The molecular formula of Bristol-Myers Squibb Compound 846372 is C28H27F2N5O3, with a molecular weight of 519.553 daltons. The compound incorporates two fluorine atoms strategically positioned to enhance binding affinity and metabolic stability. The structural design represents a significant departure from earlier benzodiazepinone scaffolds, demonstrating how medicinal chemistry optimization can lead to dramatically improved pharmacological properties.

Structural Feature Early Benzodiazepinones Bristol-Myers Squibb Compound 846372
Core Framework Benzodiazepinone tetralin-spirohydantoin Cycloheptapyridine bicyclic system
Binding Affinity (Ki) 44 nanomolar 0.070 nanomolar
Functional Potency (IC50) 38 nanomolar 0.22 nanomolar
Molecular Weight Variable 519.553 daltons
Fluorine Substitution Absent Two fluorine atoms

Role of Calcitonin Gene-Related Peptide in Neurogenic Inflammation Pathways

Calcitonin gene-related peptide functions as a critical mediator in neurogenic inflammation pathways that contribute to migraine pathophysiology. This 37-amino acid neuropeptide is the most potent known peptidergic dilator of peripheral and cerebral blood vessels. In the trigeminovascular system, cell bodies in the trigeminal ganglia constitute the main source of calcitonin gene-related peptide, with activation of the trigeminal nerve causing calcitonin gene-related peptide release from perivascular nerve endings.

The neuropeptide mediates its biological effects through specific cell surface receptors that are predominantly coupled to the activation of adenylyl cyclase. Calcitonin gene-related peptide receptors have been identified and pharmacologically evaluated in several tissues and cells, including those of brain, cardiovascular, endothelial, and smooth muscle origin. When released from cells, calcitonin gene-related peptide initiates its biological responses by binding to these specific receptors, leading to increased cyclic adenosine monophosphate production and subsequent downstream signaling cascades.

The role of calcitonin gene-related peptide in neurogenic inflammation involves multiple interconnected pathways. The peptide contributes to neurogenic inflammation by activating the release of neurokinin A and substance P, which leads to plasma extravasation, and by interacting with glial and mast cells to release inflammatory agents. Additionally, calcitonin gene-related peptide produces central nervous system sensitization via cyclic adenosine monophosphate cascade-dependent receptor phosphorylation, which increases postsynaptic neuron excitability.

Experimental studies in cultured trigeminal neurons have demonstrated that calcitonin gene-related peptide is released from trigeminal ganglia cells under conditions mimicking neurogenic inflammation. Treatment of neurons with an inflammatory cocktail including bradykinin, histamine, serotonin, and prostaglandin E2 was associated with increased calcitonin gene-related peptide release at least as large as that produced by potassium chloride or capsaicin stimulation. These findings support the hypothesis that trigeminal ganglia neurons release calcitonin gene-related peptide under conditions consistent with neurogenic inflammation in migraine.

The temporal dynamics of calcitonin gene-related peptide regulation in neurogenic inflammation involve sustained increases in peptide synthesis and release. Activation of trigeminal nerves triggers release of calcitonin gene-related peptide and other peptides that cause the release of proinflammatory mediators. These mediators further increase calcitonin gene-related peptide synthesis and release over hours to days, corresponding with the four to seventy-two hour duration of typical migraine episodes. The increased calcitonin gene-related peptide synthesis and release is mediated by activation of mitogen-activated protein kinase pathways, which can be modulated by endogenous inflammatory substances such as tumor necrosis factor-alpha.

Neurogenic Inflammation Component Mechanism Effect on Calcitonin Gene-Related Peptide
Trigeminal Nerve Activation Depolarization and peptide release Direct calcitonin gene-related peptide release
Inflammatory Mediator Release Bradykinin, histamine, serotonin, prostaglandin E2 Sustained calcitonin gene-related peptide synthesis
Mitogen-Activated Protein Kinase Activation Tumor necrosis factor-alpha signaling Increased transcription and release
Cyclic Adenosine Monophosphate Signaling Receptor-mediated activation Enhanced neuronal excitability
Mast Cell Degranulation Calcitonin gene-related peptide-induced Amplified inflammatory response

Properties

IUPAC Name

[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNYPRIWWJSQTR-UZUQRXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-846372 involves an enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, followed by a palladium-catalyzed alpha-arylation reaction to form the key carbon-carbon bond. This process sets the absolute and relative stereochemistry of the compound . The synthetic route is designed to be efficient and scalable, making it suitable for large-scale production .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process includes chemo- and enantioselective reduction steps, ensuring high yield and purity of the final product .

Mechanism of Action

BMS-846372 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is composed of the calcitonin receptor-like receptor and receptor activity-modifying protein type 1. By blocking the binding of the calcitonin gene-related peptide to its receptor, this compound prevents the downstream signaling that leads to migraine symptoms .

Comparison with Similar Compounds

BIBN4096BS

  • Profile: First intravenous CGRP antagonist with efficacy in acute migraine relief .
  • Limitations : Poor oral bioavailability and chemical instability halted development .
  • Key difference : BMS-846372’s oral bioavailability (29–38%) addresses BIBN4096BS’s route limitations .

Telcagepant (MK-0974)

  • Profile : Oral antagonist with clinical efficacy but discontinued due to undisclosed safety concerns .
  • Pharmacokinetics : Lower bioavailability compared to this compound; exact data unpublished .

BMS-694153

  • Profile : Potent CGRP antagonist with rapid intranasal exposure but poor oral bioavailability (<10% in rats/monkeys) .
  • Efficacy : 31% inhibition in marmoset facial blood flow model (oral) vs. >50% for this compound .
  • Key difference : Structural modifications in this compound (pyridine-fused cyclopentane core) enhance permeability and oral absorption .

Compound 11 (Precursor to this compound)

  • Profile : High affinity but poor solubility due to caprolactam structure .
  • Modification : Replacement with a carbamate core and pyridine-fused cyclopentane in this compound improved solubility and bioavailability .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

Compound Receptor Affinity (Ki, nM) Oral Bioavailability (%) In Vivo Efficacy (% Inhibition) Development Status
This compound 0.070 ± 0.021 29–38 >50 Preclinical/Phase I
BIBN4096BS 0.03 N/A (IV only) 60–70 Discontinued
Telcagepant 0.7 Undisclosed 48–60 Discontinued
BMS-694153 0.12 <10 31 Preclinical

Research Findings and Clinical Implications

  • Efficacy : Exposure-dependent inhibition in marmosets correlates with plasma levels >1000 nM, supporting once-daily dosing .
  • Synthetic Scalability : Enantioselective synthesis via Pd-catalyzed α-arylation ensures scalable production .

Biological Activity

BMS-846372 is a potent, orally active antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed primarily for the treatment of migraines. The compound emerged from a need for effective migraine therapies that possess both high oral bioavailability and strong efficacy. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant preclinical and clinical findings.

CGRP is a neuropeptide that plays a critical role in the pathophysiology of migraines by promoting vasodilation and neurogenic inflammation. This compound acts as an antagonist at the CGRP receptor, inhibiting the actions of CGRP. This blockade helps reduce migraine frequency and severity by preventing the vasodilatory effects associated with CGRP signaling.

Binding Affinity and Functional Activity

This compound exhibits a high binding affinity for the human CGRP receptor, with an inhibition constant (KiK_i) of 0.070 ± 0.021 nM . Its functional antagonism was confirmed through cAMP production assays in SK-N-MC cells, where it showed an IC50 value of 0.22 ± 0.05 nM, indicating its potency in blocking CGRP-mediated signaling .

Oral Bioavailability

The pharmacokinetic profile of this compound demonstrates significant oral bioavailability across various species:

  • Rat: 29%
  • Dog: 34%
  • Cynomolgus Monkey: 38%

This bioavailability is attributed to its favorable permeability characteristics (PAMPA values ranging from 880 to 1500 nm/s) and metabolic stability, with 74% of the compound remaining after 10 minutes in human liver microsomes .

Efficacy in Animal Models

In preclinical studies involving marmoset models of migraine, this compound exhibited strong exposure-dependent efficacy, achieving over 50% inhibition of migraine-like symptoms . The compound's effectiveness was comparable to established treatments such as sumatriptan, providing a promising alternative for migraine management.

Safety Profile

This compound demonstrated an acceptable safety profile with minimal off-target effects during extensive receptor and ion channel screening assays. At a concentration of 10 μM, it showed no significant liabilities across a variety of tested targets .

Q & A

Q. What is the synthetic pathway for BMS-846372, and what key reactions are involved?

this compound is synthesized through a multi-step process starting from compound 6. Key reactions include bromination (compound 6 → 7), sequential transformations (compound 7 → 9 → 10 → 11), and a gold-catalyzed condensation-cyclization-aromatization sequence to form the final heterocyclic scaffold . Methodological optimization involves monitoring reaction intermediates via LC-MS and adjusting stoichiometry to minimize side products .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical for structural confirmation. Purity is assessed via HPLC (>98%), with retention times cross-validated against synthetic intermediates. Infrared (IR) spectroscopy may identify functional groups like amides or aromatic systems .

Q. What in vitro assays are used to assess CGRP receptor antagonism?

Functional assays include cAMP inhibition in HEK-293 cells expressing human CGRP receptors. EC₅₀ values are calculated using dose-response curves (0.1–100 nM range), with reference antagonists like telcagepant as controls. Radioligand binding assays (³H-BMS-846372) validate competitive displacement .

Q. How to validate target engagement of this compound in animal models?

Use microdialysis in rodent trigeminovascular systems to measure CGRP release post-administration. Pharmacodynamic markers (e.g., plasma protein extravasation) are quantified via Evans blue dye assays. Include sham-treated controls and dose-escalation cohorts (1–30 mg/kg) to establish exposure-response relationships .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound?

Document reaction conditions (temperature, solvent purity, catalyst batch) meticulously. Provide full spectral data for intermediates in supplementary materials. Cross-validate synthetic routes using independent labs, adhering to IUPAC nomenclature and reporting yield variability (±5%) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Optimize catalyst loading (e.g., AuCl₃ at 2 mol%) and solvent systems (e.g., DMF/THF mixtures). Use design of experiments (DoE) to screen parameters like temperature (80–120°C) and reaction time (12–48 hr). Purification via column chromatography with gradient elution improves recovery .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

Conduct species-specific receptor affinity profiling (human vs. rodent CGRP receptors). Adjust for pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) using hepatocyte assays. Triangulate data with translational biomarkers (e.g., PET imaging of receptor occupancy) .

Q. How to design a study comparing this compound with other CGRP antagonists?

Use a blinded, randomized crossover design in migraine models. Primary endpoints: latency to pain relief and recurrence rates. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (AUC₀–₂₄) with efficacy. Statistical analysis via ANOVA with post-hoc Tukey tests .

Q. How to address solubility issues in formulation without altering efficacy?

Screen co-solvents (e.g., PEG-400, Captisol®) and solid dispersion techniques. Assess stability via accelerated testing (40°C/75% RH for 3 months). Maintain bioequivalence using crossover studies in healthy volunteers, comparing AUC and Cₘₐₓ to the reference formulation .

Q. What statistical approaches are suitable for analyzing dose-response data?

Non-linear regression (e.g., four-parameter logistic model) fits dose-response curves. Use the Akaike Information Criterion (AIC) to compare models. For outliers, apply Grubbs’ test or robust regression. Report 95% confidence intervals for IC₅₀/EC₅₀ values .

Q. Methodological Notes

  • Data Contradictions : Use sensitivity analyses to identify confounding variables (e.g., batch effects in synthesis) .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical studies and obtain IRB approval for human tissue use .
  • Literature Review : Prioritize primary sources from journals like Journal of Medicinal Chemistry and validate claims via independent replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.